molecular formula C11H18N4O2S B2775583 2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide CAS No. 2301851-27-2

2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2775583
CAS No.: 2301851-27-2
M. Wt: 270.35
InChI Key: KFKHOGCMKSJERY-UHFFFAOYSA-N
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Description

2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a thiazole ring, which is known for its biological activity, and a hydrazino group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Hydrazino Group: The hydrazino group is introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate isobutylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydrazino group can be oxidized to form various products, including azo compounds.

    Reduction: The carbonyl group in the thiazole ring can undergo reduction to form alcohol derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Azo compounds and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

Medically, this compound shows promise as a potential therapeutic agent. Its thiazole ring is known for antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydrazino-2-oxoethyl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the isobutyl group, which may affect its solubility and biological activity.

    2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-1,3-thiazole-5-carboxamide: Similar structure but without the methyl group, potentially altering its reactivity and binding properties.

Uniqueness

The presence of both the isobutyl and methyl groups in 2-(2-Hydrazino-2-oxoethyl)-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide makes it unique. These groups can influence the compound’s lipophilicity, solubility, and overall biological activity, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-(2-hydrazinyl-2-oxoethyl)-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-6(2)5-13-11(17)10-7(3)14-9(18-10)4-8(16)15-12/h6H,4-5,12H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKHOGCMKSJERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NN)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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